molecular formula C12H10N2O4S B8749079 Ethyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate CAS No. 121262-07-5

Ethyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B8749079
M. Wt: 278.29 g/mol
InChI Key: LWGLXPDMTJTNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05010093

Procedure details

A solution of ethyl bromopyruvate (2.14 g) in ethanol (5 ml) was added to a suspension of 3-nitrobenzenecarbothioamide (2.00 g) in ethanol (15 ml) at room temperature. The reaction mixture was stirred at 50° C. for 2 hours and ten minutes. The solvent was removed by evaporation under reduced pressure. To the residue was added a saturated aqueous solution of sodium bicarbonate (50 ml) and ethyl acetate (100 ml). The precipitates were collected by filtration and recrystallized from a mixture of chloroform and n-hexane to give ethyl 2-(3-nitrophenyl)-4-thiazolecarboxylate (1.59 g).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N+:10]([C:13]1[CH:14]=[C:15]([C:19](=[S:21])[NH2:20])[CH:16]=[CH:17][CH:18]=1)([O-:12])=[O:11]>C(O)C>[N+:10]([C:13]1[CH:14]=[C:15]([C:19]2[S:21][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:20]=2)[CH:16]=[CH:17][CH:18]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(N)=S
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 hours and ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added a saturated aqueous solution of sodium bicarbonate (50 ml) and ethyl acetate (100 ml)
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of chloroform and n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.